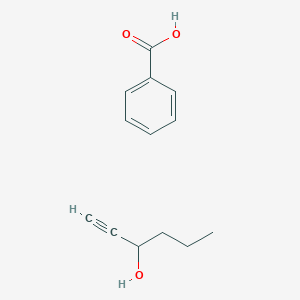

Benzoic acid;hex-1-yn-3-ol

Description

Benzoic Acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . It occurs naturally in plants (e.g., berries, cinnamon) and is synthesized industrially via toluene oxidation or carboxylation of benzene . Benzoic acid is metabolized in the liver via glycine conjugation to form hippuric acid, which is excreted in urine, a critical detoxification pathway .

Hex-1-yn-3-ol (C₆H₁₀O) is an alkyne alcohol with structural formula HC≡C-CH₂-CHOH-CH₂-CH₃. This analysis will focus on structurally or functionally similar compounds to benzoic acid, such as salicylic acid, cinnamic acid, and derivatives.

Properties

CAS No. |

56438-75-6 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

benzoic acid;hex-1-yn-3-ol |

InChI |

InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-3-5-6(7)4-2/h1-5H,(H,8,9);2,6-7H,3,5H2,1H3 |

InChI Key |

NJQOLTXMDBGAGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Benzoic Acid Preparation

Oxidation of Toluene: Benzoic acid can be synthesized by the catalytic oxidation of toluene using air and catalysts like vanadium pentoxide (V2O5) or manganese and cobalt acetates.

Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.

-

Hex-1-yn-3-ol Preparation

Alkyne Addition: Hex-1-yn-3-ol can be synthesized by the addition of water to hex-1-yne in the presence of a catalyst like mercuric sulfate (HgSO4) and sulfuric acid (H2SO4).

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or reacts with acyl chlorides to form esters. For example:

-

Reaction with benzoyl chloride :

In pyridine, hex-1-yn-3-ol reacts with benzoyl chloride to yield 3-benzoyloxy-1-hexyne (benzoate ester). This reaction proceeds efficiently at room temperature, achieving a 98% yield .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzoyl chloride, pyridine | 3-Benzoyloxy-1-hexyne | 98% |

-

Self-esterification :

Under dehydrating agents like acetic anhydride, benzoic acid forms an anhydride . While not directly reported for this compound, analogous behavior is expected.

Electrophilic Aromatic Substitution

The benzoic acid moiety directs substituents to the meta position due to its electron-withdrawing -COOH group :

-

Nitration :

Reacts with nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) to form 3-nitrobenzoic acid;hex-1-yn-3-ol . -

Halogenation :

Chlorination with Cl₂/FeCl₃ produces 3-chlorobenzoic acid;hex-1-yn-3-ol .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta-nitro derivative |

| Halogenation | Cl₂, FeCl₃ | Meta-chloro derivative |

Alkyne-Specific Reactions

The terminal alkyne group (C≡CH) participates in:

-

Oxidation :

Reacts with strong oxidizing agents (e.g., KMnO₄) to form carboxylic acids or ketones, depending on conditions. -

Reduction :

Hydrogenation with H₂/Pd-C converts the alkyne to an alkane or cis-alkene.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, acidic | Hexanoic acid derivatives |

| Reduction | H₂, Pd-C | Saturated alcohol |

Acid Halide Formation

Treatment with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride, enabling further nucleophilic substitutions :

This intermediate can react with amines or alcohols to form amides or esters, respectively .

Key Research Findings

Scientific Research Applications

Benzoic acid;hex-1-yn-3-ol has diverse applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug formulations and as a preservative.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . Hex-1-yn-3-ol, with its hydroxyl and alkyne groups, can interact with various molecular targets, potentially affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

Key Research Findings

Toxicity Prediction : QSTR models for 57 benzoic acid derivatives identified zero- and first-order connectivity indices (0JA, 1JA) as critical predictors of acute toxicity .

Antimicrobial Activity : Benzoic acid and 4-methoxy-cinnamic acid inhibit T3SS in plant pathogens but via distinct genetic targets .

Data Tables

Table 1: Functional Comparison of Benzoic Acid and Derivatives

| Compound | Primary Use | Key Functional Group | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| Benzoic Acid | Food preservative | -COOH | 1,700 |

| Salicylic Acid | Anti-inflammatory | -COOH, -OH (ortho) | 891 |

| Hexyl Salicylate | UV filter | -COOCH₂(CH₂)₄CH₃ | Not reported |

| 4-Methoxy-Cinnamic Acid | T3SS inhibitor | -COOH, -OCH₃ (para) | Not reported |

Table 2: Extraction Parameters for Organic Acids

| Compound | Distribution Coefficient (m) | Extraction Time (min) |

|---|---|---|

| Benzoic Acid | 12.5 | <5 |

| Phenol | 10.8 | <5 |

| Acetic Acid | 0.5 | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.